Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the bromoethyl group and the benzyl ester moiety further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with 2-bromoethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
The major products formed from these reactions include azetidine derivatives with various functional groups, such as azides, thiols, and alcohols .
Scientific Research Applications
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate involves its interaction with biological targets through its functional groups. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biomolecules . This interaction can disrupt normal cellular functions, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(bromomethyl)azetidine: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the benzyl ester.
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate: Contains a tert-butyl ester instead of a benzyl ester.
3-Bromo-pyrrolidine hydrochloride: A five-membered ring analog with similar reactivity.
Uniqueness
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate is unique due to its specific combination of the azetidine ring, bromoethyl group, and benzyl ester moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
benzyl 3-(2-bromoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
FAWMKRMLEASTIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCBr |
Origin of Product |
United States |
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